molecular formula C14H20N2O B2449413 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one CAS No. 815650-82-9

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one

Cat. No.: B2449413
CAS No.: 815650-82-9
M. Wt: 232.327
InChI Key: MJMYUSDGTVLVNX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(16-11-4-9-15-10-12-16)8-7-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMYUSDGTVLVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one can be achieved through various methods. One common approach involves the reductive amination of the corresponding aminoketone using imine reductase enzymes . This method provides high enantioselectivity and efficiency. Another method involves the acylation of piperazine derivatives with benzoyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase, is preferred due to their specificity and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted diazepanes and phenylpropanone derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its seven-membered diazepane ring and phenylpropanone moiety make it a versatile compound for various applications in research and industry .

Biological Activity

Overview

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary target of this compound is the Rho-associated coiled-coil containing protein kinase (ROCK) . This compound inhibits ROCK activity, which plays a crucial role in various cellular functions such as cell shape, motility, and division. The inhibition of the Rho/ROCK pathway may lead to significant physiological effects, including a reduction in intraocular pressure, which is particularly beneficial in treating conditions like glaucoma.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits enzyme inhibition properties. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is critical for neurotransmission. This inhibition can enhance cholinergic signaling, making it a candidate for neuroprotective therapies .

Cytotoxicity and Neuroprotective Properties

Recent studies have evaluated the cytotoxicity profiles and neuroprotective properties of compounds related to this compound. These studies suggest that certain derivatives possess antioxidant properties and can modulate oxidative stress pathways, potentially offering protection against neurodegenerative diseases .

Case Studies

A study focused on diazepane-based compounds demonstrated their affinity for sigma receptors (S1R), which are involved in neuroprotection. The compound exhibited a high selectivity ratio towards S1R with a Ki value of 4.2 nM, suggesting its potential as a therapeutic agent in treating neurological disorders .

Pharmacokinetics

Pharmacokinetic studies indicate that similar compounds have high intraocular permeability. This characteristic is essential for drugs targeting ocular conditions, as it enhances their effectiveness by ensuring adequate concentrations at the site of action.

Data Table: Biological Activity Summary

Biological Activity Mechanism Target References
Enzyme InhibitionAChE InhibitionAcetylcholinesterase
CytotoxicityAntioxidant ActivitySigma Receptors (S1R)
Reduction in Intraocular PressureROCK InhibitionRho/ROCK Pathway

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